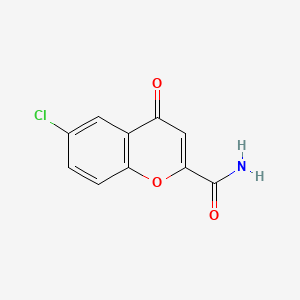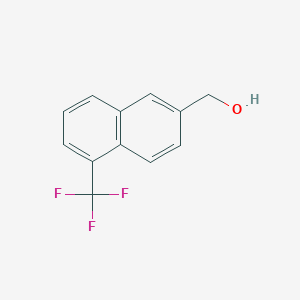
2-Bromoquinazolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoquinazolin-6-ol is a heterocyclic compound belonging to the quinazoline family It is characterized by a bromine atom at the second position and a hydroxyl group at the sixth position on the quinazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinazolin-6-ol typically involves the bromination of quinazolin-6-ol. One common method is the reaction of quinazolin-6-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromoquinazolin-6-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinazolin-6-one derivatives.
Reduction Reactions: The compound can be reduced to form 2-aminoquinazolin-6-ol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted quinazoline derivatives.
- Oxidation reactions produce quinazolin-6-one derivatives.
- Reduction reactions result in 2-aminoquinazolin-6-ol.
Applications De Recherche Scientifique
2-Bromoquinazolin-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Bromoquinazolin-6-ol largely depends on its interaction with biological targets. In medicinal chemistry, it is known to inhibit specific enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth.
Comparaison Avec Des Composés Similaires
Quinazolin-6-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Chloroquinazolin-6-ol: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
2-Aminoquinazolin-6-ol: Contains an amino group instead of bromine, resulting in different chemical properties and applications.
Uniqueness: 2-Bromoquinazolin-6-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in the synthesis of various biologically active compounds.
Propriétés
Formule moléculaire |
C8H5BrN2O |
|---|---|
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
2-bromoquinazolin-6-ol |
InChI |
InChI=1S/C8H5BrN2O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H |
Clé InChI |
WJNTVPYCTHYALZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=NC=C2C=C1O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)
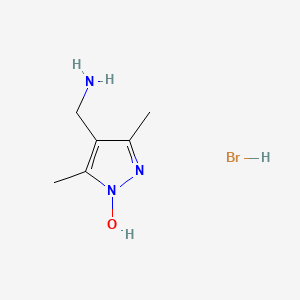

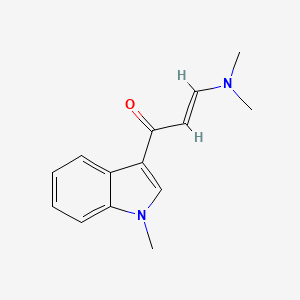



![7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B11881092.png)
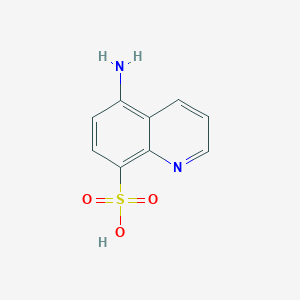
![5-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11881099.png)
